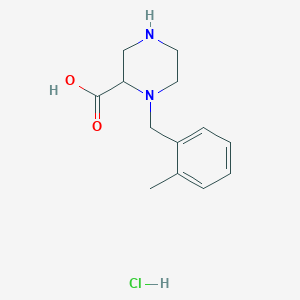![molecular formula C13H7ClF4O B2692971 4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol CAS No. 1928702-91-3](/img/structure/B2692971.png)
4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . It is an oxygen-containing building block used in chemical synthesis .
Synthesis Analysis
In the study of designing pharmacophore models for analgesic, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol” can be analyzed using various methods such as HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR . More details about its structure can be found in databases like ChemSpider and NIST Chemistry WebBook .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol” are complex and can involve various processes. For instance, in the synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives, several reactions were involved .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol” can be analyzed using various methods. For instance, its freezing point is 308.15K and the enthalpy of vaporization at boiling point (522.65K) is 46.065kjoule/mol .Applications De Recherche Scientifique
Pharmaceutical Applications
The trifluoromethyl group, which is present in “4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol”, is a common feature in many FDA-approved drugs . For instance, the compound is a part of the structure of Sorafenib , a drug that has been granted “Fast Track” designation by the FDA for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .
Analgesic Potential
A series of derivatives of “4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol” were synthesized and studied for their potential as analgesics . The unique structure of these compounds could potentially contribute to their analgesic effects .
Agrochemical Applications
Trifluoromethylpyridines, which can be derived from “4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests .
Synthesis of Crop-Protection Products
Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported .
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine, such as “4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol”, is an increasingly important research topic . These compounds have numerous applications in the agrochemical, pharmaceutical, and functional materials fields .
Veterinary Applications
Several trifluoromethylpyridine derivatives are also used in the veterinary industry . These compounds have been granted market approval for use in various veterinary products .
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF4O/c14-8-2-4-12(19)9(6-8)7-1-3-11(15)10(5-7)13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTJPAXLZDEPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(dimethylamino)ethyl)-1-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2692888.png)


![N-(4-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2692892.png)


![tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2692899.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine](/img/structure/B2692901.png)


![4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2692905.png)
![6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2692907.png)

